3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-ol
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Overview
Description
3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-ol is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group at the 3-position, a hydroxyl group at the 5-position, and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-ol typically involves the reaction of a suitable chalcone with hydrazine derivatives. One common method includes the condensation of 4-bromoacetophenone with ethyl acetoacetate to form a chalcone intermediate, which is then cyclized with hydrazine hydrate under reflux conditions to yield the desired pyrazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of 3-(4-Bromophenyl)-5-oxo-1-methylpyrazole.
Reduction: Formation of 3-phenyl-5-hydroxy-1-methylpyrazole.
Substitution: Formation of 3-(4-substituted phenyl)-5-hydroxy-1-methylpyrazole derivatives.
Scientific Research Applications
3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another heterocyclic compound with similar structural features but different biological activities.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with distinct pharmacological properties.
Uniqueness
3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromophenyl group enhances its potential for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H9BrN2O |
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Molecular Weight |
253.09 g/mol |
IUPAC Name |
5-(4-bromophenyl)-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H9BrN2O/c1-13-10(14)6-9(12-13)7-2-4-8(11)5-3-7/h2-6,12H,1H3 |
InChI Key |
IIHADHTZCOJKIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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